5-amino-6-methylisoquinolin-1(2H)-one
Description
5-Amino-6-methylisoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolinone backbone with an amino group at position 5 and a methyl group at position 5. This structure confers unique physicochemical and biological properties, making it a valuable scaffold in pharmaceutical research. It has been identified as a key moiety in the degradation products of EVT-401, a compound studied for quality control and manufacturing optimization .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-amino-6-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10N2O/c1-6-2-3-8-7(9(6)11)4-5-12-10(8)13/h2-5H,11H2,1H3,(H,12,13) |
InChI Key |
RFNOGEQEKXSGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and chemical behavior of isoquinolinone derivatives is heavily influenced by substituent type and position. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electron-Donating vs. In contrast, chloro (-Cl) and methoxy (-OCH₃) groups in 6-chloro-5-methoxyisoquinolin-1(2H)-one modulate electronic density, affecting stability and interaction with biological targets .
- Lipophilicity : Ethyl and chloro substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Physicochemical Properties
- Stability: The amino and methyl groups in this compound contribute to moderate stability, whereas chloro-substituted derivatives (e.g., 6-chloro-5-methoxyisoquinolin-1(2H)-one) may exhibit higher photostability due to reduced electron density .
- Solubility: Methoxy and hydroxy groups enhance water solubility, as seen in 6,7-dimethoxyisoquinolin-1(2H)-one, compared to the more lipophilic 5-amino-3-ethylisoquinolin-1(2H)-one .
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